molecular formula C7H6ClNO B1588787 2-Chloro-5-methylpyridine-3-carbaldehyde CAS No. 92444-99-0

2-Chloro-5-methylpyridine-3-carbaldehyde

Cat. No.: B1588787
CAS No.: 92444-99-0
M. Wt: 155.58 g/mol
InChI Key: IZDJJYRXECMSLX-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridine-3-carbaldehyde: is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the second position, a methyl group at the fifth position, and an aldehyde group at the third position of the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylpyridine-3-carbaldehyde typically involves the chlorination of 5-methylpyridine-3-carbaldehyde. One common method is the reaction of 5-methylpyridine-3-carbaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Chloro-5-methylpyridine-3-carbaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 2-Chloro-5-methylpyridine-3-carboxylic acid.

    Reduction: The aldehyde group in this compound can be reduced to form the corresponding alcohol, 2-Chloro-5-methylpyridine-3-methanol.

    Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products:

    Oxidation: 2-Chloro-5-methylpyridine-3-carboxylic acid.

    Reduction: 2-Chloro-5-methylpyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Chloro-5-methylpyridine-3-carbaldehyde is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds, which are important in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to study the structure-activity relationships of pyridine derivatives. It is also employed in the development of enzyme inhibitors and receptor modulators.

Medicine: This compound is utilized in the synthesis of pharmaceutical agents, including antimicrobial and anticancer drugs. Its derivatives have shown potential in the treatment of various diseases, making it a valuable compound in medicinal chemistry.

Industry: In the agrochemical industry, this compound is used as an intermediate in the production of herbicides and insecticides. It is also employed in the synthesis of dyes and pigments used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor modulators. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and methyl groups can influence the compound’s binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

    2-Chloro-5-phenylpyridine-3-carboxaldehyde: Similar structure with a phenyl group instead of a methyl group.

    2-Chloro-3-methylpyridine-5-boronic acid: Similar structure with a boronic acid group instead of an aldehyde group.

    2-Chloro-5-(chloromethyl)pyridine: Similar structure with a chloromethyl group instead of an aldehyde group.

Uniqueness: 2-Chloro-5-methylpyridine-3-carbaldehyde is unique due to the presence of both a chloro and a methyl group on the pyridine ring, along with an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-chloro-5-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDJJYRXECMSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431432
Record name 2-Chloro-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92444-99-0
Record name 2-Chloro-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

DMF (2.86 mL, 37.0 mmol) was added slowly over 2 minutes to an ice-cold solution of N-benzyl-N—((E)-propenyl)-acetamide (1.0 g, 5.3 mmol) and phosgene (20% in toluene; 18.3 mL, 37.0 mmol). After stirring for 30 minutes at 0° C., the ice bath was removed, and the reaction was stirred at room temperature for 2 hours, and then heated to 75° C. for 4.5 hours. The mixture was poured over ice and extracted with CH2Cl2. The organic layer was dried over MgSO4, filtered, and concentrated, and the residue was purified by silica gel chromatography (0-50% EtOAc in hexanes) to give the title compound.
Name
Quantity
2.86 mL
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reactant
Reaction Step One
[Compound]
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ice
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0 (± 1) mol
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1 g
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reactant
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18.3 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethylformamide (19.34 g, 0.264 moles) was added to a well stirred and cooled material of diphosgene (36.64 g, 0.185 moles) at 4° C. in 30 minutes in an ice bath followed by N-benzyl-N-(1-Propenyl)acetamide (5 g, 0.026 moles) at the same temperature. The reaction mixture was further continued for 2 hours at 30° C. The ice cold both was removed and heated to 75° C. for 8 hours. Work up procedure was carried out according to the procedure of example 1. Before that excess DMF was removed under reduced pressure. The obtained residue was subjected to chromatographic purification on silica gel to give 2-chloro-5-methylpyridine-3-carbaldehyde (3.78 g) in 92% yield.
Quantity
19.34 g
Type
reactant
Reaction Step One
Quantity
36.64 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dimethylformamide (2.71 g, 0.037 moles) was added to a well stirred and cooled material of triphosgene (10.99 g, 0.037 moles) at 4° C. in 30 minutes in an ice bath followed by N-benzyl-N-(1-Propenyl)acetamide (1 g, 0.005 moles) at the temperature. The reaction mixture was further continued for 2 hours at 25° C. The ice cold bath was removed and heated to75° C. for 5 hours. Work up procedure was carried out according to the procedure of example 1. The obtained residue was subjected to chromatographic purification on silica gel to give 2-chloro-5-methylpyridine-3-carbaldeyde in 92% yield.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
10.99 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Chloro-5-methylpyridine-3-carbaldehyde in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly for creating a variety of imines (Schiff bases) []. These imines demonstrate potential applications in various fields, including their use as intermediates for synthesizing biologically active molecules and pesticides []. The article focuses on a straightforward and efficient method for preparing a series of novel imines utilizing this compound.

Q2: Can you describe the synthetic route employed for preparing imines from this compound in the research?

A2: The research outlines a simple and efficient method for synthesizing a series of new this compound derived imines []. The synthesis involves reacting this compound (1) with various amines (2a-o) []. This reaction, typically carried out under mild conditions, results in the formation of the desired imines (3a-o) with excellent yields []. The researchers characterized the synthesized imines using spectral analysis, and the detailed spectral data is provided within the experimental section of the paper [].

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